T3Inh-1

Vue d'ensemble

Description

T3Inh-1 est un inhibiteur de petite molécule qui cible sélectivement l'enzyme polypeptide N-acétylgalactosaminyltransférase 3 (ppGalNAc-T3). Cette enzyme est impliquée dans le processus d'O-glycosylation, où des molécules de sucre sont attachées aux protéines. This compound a montré un potentiel prometteur dans le blocage de l'invasivité des cellules cancéreuses et la réduction des niveaux de l'hormone facteur de croissance des fibroblastes 23 (FGF23), qui est impliquée dans la maladie rénale chronique .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse de T3Inh-1 implique le criblage de banques de composés afin d'identifier ceux qui agissent sur un capteur de fluorescence cellulaire de ppGalNAc-T3. Le composé actif identifié est ensuite soumis à une analyse in vitro pour confirmer sa liaison et son activité inhibitrice contre la ppGalNAc-T3 purifiée .

Méthodes de production industrielle :

Analyse Des Réactions Chimiques

Types de réactions : T3Inh-1 subit principalement des réactions d'inhibition où il se lie à l'enzyme ppGalNAc-T3, bloquant son activité. Cette inhibition est de type mixte, affectant à la fois la vitesse de réaction maximale (Vmax) et la constante de Michaelis (Km) de l'enzyme .

Réactifs et conditions courants : Le composé est généralement utilisé dans des études de culture cellulaire et in vivo à des concentrations allant de 5 à 50 micromolaires. Il est dissous dans le diméthylsulfoxyde (DMSO) et dilué davantage avec du polyéthylène glycol 400 (PEG400) pour injection dans des modèles animaux .

Principaux produits formés : L'effet principal de this compound est la réduction des niveaux de FGF23 dans les cellules tissulaires et chez la souris, sans causer d'effets secondaires toxiques .

Applications de recherche scientifique

Chimie : En chimie, this compound est utilisé comme un outil pour étudier l'inhibition spécifique de ppGalNAc-T3 et ses effets sur les processus de glycosylation .

Biologie : En recherche biologique, this compound est utilisé pour étudier le rôle de ppGalNAc-T3 dans l'invasivité et la métastase des cellules cancéreuses. Il a été démontré qu'il réduisait considérablement la migration et l'invasion des cellules cancéreuses in vitro .

Médecine : En recherche médicale, this compound est exploré comme un agent thérapeutique potentiel pour des affections telles que la maladie rénale chronique et le cancer. En réduisant les niveaux de FGF23, il peut offrir une option de traitement pour les patients présentant des niveaux élevés de FGF23 dus à une maladie rénale chronique .

Industrie : Dans l'industrie pharmaceutique, this compound sert de composé principal pour le développement de nouveaux médicaments ciblant ppGalNAc-T3 et les voies associées .

Mécanisme d'action

This compound exerce ses effets en se liant directement à l'enzyme ppGalNAc-T3, inhibant son activité. Cette inhibition empêche l'enzyme d'attacher des molécules de sucre aux protéines, bloquant ainsi le masquage des glycanes de FGF23. L'augmentation du clivage de FGF23 entraîne une diminution des niveaux de l'hormone, ce qui est bénéfique dans des conditions telles que la maladie rénale chronique .

Applications De Recherche Scientifique

Chemistry: In chemistry, T3Inh-1 is used as a tool to study the specific inhibition of ppGalNAc-T3 and its effects on glycosylation processes .

Biology: In biological research, this compound is employed to investigate the role of ppGalNAc-T3 in cancer cell invasiveness and metastasis. It has been shown to significantly reduce cancer cell migration and invasion in vitro .

Medicine: In medical research, this compound is explored as a potential therapeutic agent for conditions such as chronic kidney disease and cancer. By reducing FGF23 levels, it may offer a treatment option for patients with elevated FGF23 due to chronic kidney disease .

Industry: In the pharmaceutical industry, this compound serves as a lead compound for the development of new drugs targeting ppGalNAc-T3 and related pathways .

Mécanisme D'action

T3Inh-1 exerts its effects by directly binding to the enzyme ppGalNAc-T3, inhibiting its activity. This inhibition prevents the enzyme from attaching sugar molecules to proteins, thereby blocking the glycan-masking of FGF23. The increased cleavage of FGF23 results in lower levels of the hormone, which is beneficial in conditions like chronic kidney disease .

Comparaison Avec Des Composés Similaires

Composés similaires :

- Inhibiteurs de ppGalNAc-T2

- Inhibiteurs de ppGalNAc-T6

Unicité : T3Inh-1 est unique dans son inhibition sélective de ppGalNAc-T3 sans affecter d'autres isozymes comme ppGalNAc-T2 et ppGalNAc-T6. Cette sélectivité en fait un outil précieux pour étudier les rôles spécifiques de ppGalNAc-T3 dans divers processus biologiques et maladies .

Activité Biologique

T3Inh-1 is a selective inhibitor of the enzyme ppGalNAc-T3, which plays a crucial role in O-glycosylation processes associated with various biological functions and disease states, particularly in cancer. This article provides an in-depth examination of this compound's biological activity, including its mechanisms of action, efficacy in preclinical studies, and potential therapeutic applications.

This compound functions as a mixed-mode inhibitor of ppGalNAc-T3, exhibiting both competitive and non-competitive inhibition characteristics. The compound has been shown to bind directly to the enzyme, reducing its activity without affecting related isoforms such as ppGalNAc-T2 and ppGalNAc-T6. Key findings regarding its mechanism include:

- IC50 Values :

- Binding Affinity :

Table 1: Inhibition Characteristics of this compound

| Parameter | Value |

|---|---|

| IC50 for ppGalNAc-T3 | 7 µM |

| IC50 for T2 | Not detectable |

| IC50 for T6 | Not detectable |

| Kd for ppGalNAc-T3 | 17 µM |

Impact on Cancer Cell Migration and Invasion

This compound has demonstrated significant effects on cancer cell behavior, particularly in breast cancer models:

- Cell Line Studies : In experiments with the MDA-MB231 breast cancer cell line (high ppGalNAc-T3 expression), this compound inhibited migration by over 80% and invasion by 98% at a concentration of 5 µM. Importantly, these effects were not accompanied by changes in cell proliferation .

- Mechanistic Insights : The inhibition of migration and invasion suggests that this compound may disrupt glycosylation patterns that facilitate cancer cell metastasis. This aligns with findings that high levels of ppGalNAc-T3 correlate with poor clinical outcomes in breast cancer patients .

Effects on Hormone Levels

This compound also influences hormone regulation:

- FGF23 Secretion : In vitro studies revealed that this compound reduced the secretion of intact FGF23 from cells expressing both FGF23 and ppGalNAc-T3. The compound's effect was dose-dependent, with a half-maximal effect observed at approximately 14 µM .

- Animal Studies : In vivo experiments showed that administering this compound to mice led to significant changes in serum levels of cleaved FGF23 without causing observable toxicity .

Case Studies

A notable case study involved the use of this compound in models simulating chronic kidney disease (CKD) and cancer metastasis. Preliminary results indicated that this compound could mitigate elevated FGF23 signaling associated with CKD, highlighting its potential as a therapeutic agent .

Future Directions

Given its selective inhibition profile and biological effects, further research is warranted to explore:

- Clinical Trials : The transition from preclinical studies to clinical trials to evaluate the safety and efficacy of this compound in humans.

- Broader Applications : Investigating the potential use of this compound in other cancers or diseases linked to aberrant glycosylation.

Propriétés

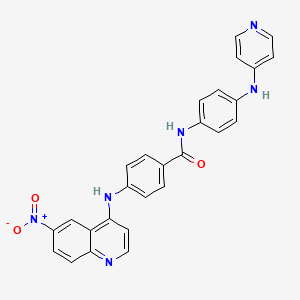

IUPAC Name |

4-[(6-nitroquinolin-4-yl)amino]-N-[4-(pyridin-4-ylamino)phenyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H20N6O3/c34-27(32-21-7-5-19(6-8-21)30-22-11-14-28-15-12-22)18-1-3-20(4-2-18)31-26-13-16-29-25-10-9-23(33(35)36)17-24(25)26/h1-17H,(H,28,30)(H,29,31)(H,32,34) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUBNLSZSAIOAMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)NC3=CC=NC=C3)NC4=C5C=C(C=CC5=NC=C4)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H20N6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80403999 | |

| Record name | MLS000766132 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80403999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

476.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50440-30-7 | |

| Record name | MLS000766132 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=146771 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | MLS000766132 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80403999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.